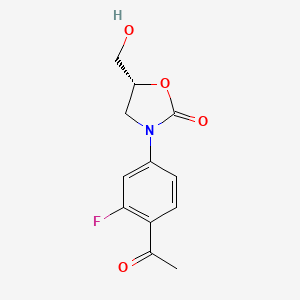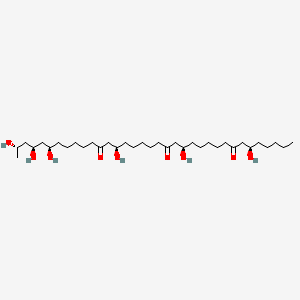
8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)- is a complex organic compound with the molecular formula C35H66O9. This compound is characterized by its multiple hydroxyl and ketone functional groups, making it a polyhydroxy ketone. The compound’s structure includes six stereocenters, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)- typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to various chemical reactions, such as oxidation and hydroxylation, to introduce the ketone and hydroxyl groups at specific positions on the carbon chain .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as catalytic hydrogenation and enzymatic reactions to achieve high yields and purity. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional ketone groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone groups, while reduction may produce polyhydroxy alcohols .
Applications De Recherche Scientifique
8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)- has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of polyhydroxy ketones.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Mécanisme D'action
The mechanism of action of 8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)-
- 8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)-
Uniqueness
The uniqueness of 8,16,24-Pentatriacontanetrione, 6,14,22,30,32,34-hexahydroxy-, (6R,14R,22R,30R,32S,34S)- lies in its specific arrangement of hydroxyl and ketone groups, as well as its multiple stereocenters.
Propriétés
Numéro CAS |
87879-55-8 |
|---|---|
Formule moléculaire |
C35H66O9 |
Poids moléculaire |
630.9 g/mol |
Nom IUPAC |
(6R,14R,22R,30R,32S,34S)-6,14,22,30,32,34-hexahydroxypentatriacontane-8,16,24-trione |
InChI |
InChI=1S/C35H66O9/c1-3-4-8-15-28(37)23-29(38)16-9-5-10-17-30(39)24-31(40)18-11-6-12-19-32(41)25-33(42)20-13-7-14-21-34(43)26-35(44)22-27(2)36/h27-28,30,32,34-37,39,41,43-44H,3-26H2,1-2H3/t27-,28+,30+,32+,34+,35-/m0/s1 |
Clé InChI |
IVBYUIJBYSXZGX-ZVIMPLHDSA-N |
SMILES isomérique |
CCCCC[C@H](CC(=O)CCCCC[C@H](CC(=O)CCCCC[C@H](CC(=O)CCCCC[C@H](C[C@H](C[C@H](C)O)O)O)O)O)O |
SMILES canonique |
CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(CC(C)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


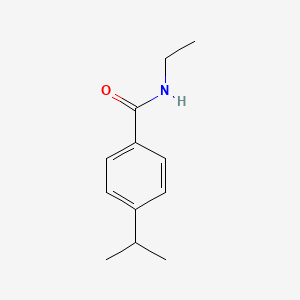
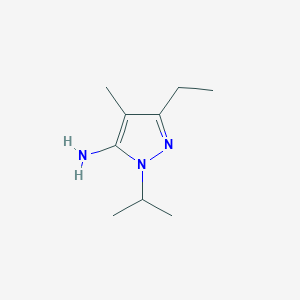
![9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14169405.png)
![N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide](/img/structure/B14169415.png)
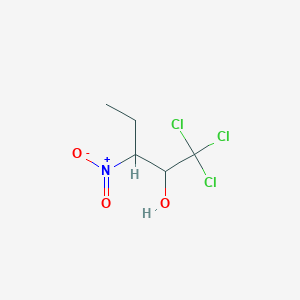
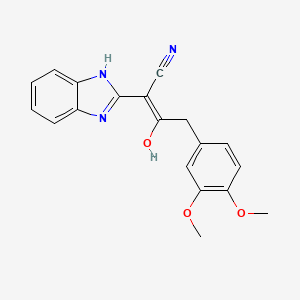
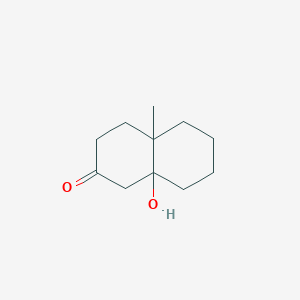
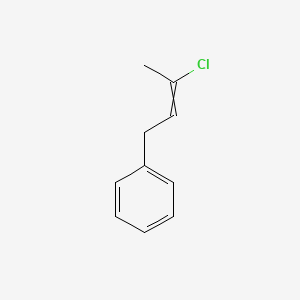
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169462.png)
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14169466.png)
![6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14169467.png)
![Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate](/img/structure/B14169471.png)
